molecular formula C18H14FN3O2 B5549951 5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5549951
M. Wt: 323.3 g/mol
InChI Key: CQIJQCFAKZGWRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under varying conditions. A novel approach to synthesizing benzimidazole derivatives, including structures similar to the compound of interest, involves multi-step reactions that may include the formation of intermediates such as carboxylic acid derivatives, followed by cyclization and substitution reactions to introduce specific functional groups, such as the 4-fluorophenyl and furyl groups (Gowda et al., 2009).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be further modified by the addition of various substituents. These modifications significantly affect the compound's properties and reactivity. The molecular structure of similar compounds has been elucidated using techniques such as FTIR, NMR, and X-ray crystallography, providing insight into the arrangement of atoms and the stereochemistry of the molecule (Karayel et al., 2015).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, oxidation, and reduction, which allow for the introduction or modification of functional groups within the molecule. These reactions can be leveraged to synthesize a wide range of compounds with diverse biological activities. The reactivity of the benzimidazole ring is influenced by the nature and position of substituents, impacting the compound's overall chemical behavior (El’chaninov et al., 2015).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the presence of specific functional groups. For instance, the introduction of fluorophenyl groups can affect the compound's lipophilicity and solubility, which are important parameters in drug design and development (Arslan et al., 2004).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the molecular structure. The presence of electron-withdrawing or electron-donating groups on the benzimidazole ring can affect its electron density, thereby influencing its interaction with other molecules. These properties are critical for the compound's biological activity and its interaction with biological targets (Hranjec et al., 2012).

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

One aspect of scientific research focuses on the disposition and metabolism of compounds with benzimidazole cores, similar to the chemical . For instance, studies on novel orexin receptor antagonists, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), highlight the importance of understanding how these compounds are processed within the body. Such research is crucial for determining the safety and efficacy of potential therapeutic agents, providing insights into their metabolic pathways, elimination processes, and the role of metabolites in their pharmacological activity (Renzulli et al., 2011).

Neuroprotective Potential

Research into neurodegenerative diseases like Parkinson's and Alzheimer's often explores compounds that can modulate neuroreceptors or protect against neurotoxicity. For example, the study of caffeine and A2A adenosine receptor inactivation in a model of Parkinson's disease demonstrates how antagonists of specific receptors may offer neuroprotective effects. This research pathway might be relevant for exploring the neuroprotective potential of 5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one, given its potential interaction with similar molecular targets (Chen et al., 2001).

Receptor Interaction Studies

Understanding the interaction between chemical compounds and specific receptors can shed light on their potential therapeutic applications. The study of memantine's displacement of [3H]MK-801 at therapeutic concentrations in postmortem human frontal cortex provides an example of how compounds interact with NMDA receptors, which play a crucial role in neurodegenerative diseases and cognitive functions. Investigations into the receptor-binding properties of compounds like 5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one could reveal new insights into their mechanism of action and therapeutic potential (Kornhuber et al., 1989).

properties

IUPAC Name

5-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-12-3-1-11(2-4-12)17-8-6-14(24-17)10-20-13-5-7-15-16(9-13)22-18(23)21-15/h1-9,20H,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIJQCFAKZGWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

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